![molecular formula C17H15ClN2O4S B2374958 2-(4-chlorophenoxy)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide CAS No. 897620-51-8](/img/structure/B2374958.png)
2-(4-chlorophenoxy)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide
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Description
2-(4-chlorophenoxy)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has been used in scientific research for various purposes.
Scientific Research Applications
Spectroscopic and Quantum Mechanical Studies
Compounds analogous to 2-(4-chlorophenoxy)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide have been synthesized and investigated for their vibrational spectra and electronic properties. These studies include photochemical and thermochemical modeling to analyze their potential as photosensitizers in dye-sensitized solar cells (DSSCs), indicating good light harvesting efficiency and free energy of electron injection. The non-linear optical (NLO) activity of these compounds has been explored, showing significant second-order hyperpolarizability values. Molecular docking studies have also been conducted to understand ligand interactions with proteins like Cyclooxygenase 1 (COX1), where specific compounds demonstrated promising binding affinities (Mary et al., 2020).
Antitumor Activity Evaluation
New derivatives bearing the benzothiazole structure have been synthesized and evaluated for their antitumor activity in vitro against a wide array of human tumor cell lines. These studies highlight the potential of certain benzothiazole derivatives in contributing to anticancer research, with specific compounds showing considerable activity against cancer cell lines (Yurttaş et al., 2015).
pKa Determination and Drug Precursor Synthesis
Research has also focused on synthesizing new drug precursors like 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(benzothiazole-2-yl) acetamide derivatives. Their structures were confirmed through various spectroscopic methods, and the acidity constants (pKa values) were determined, providing valuable information for pharmaceutical applications (Duran & Canbaz, 2013).
Synthesis for Antimicrobial and Anticonvulsant Evaluation
Further studies include the synthesis of benzothiazole acetamide derivatives for evaluating antimicrobial and anticonvulsant activities. These compounds have been tested against pathogenic bacteria and Candida species, revealing significant antimicrobial properties. In addition, anticonvulsant activities were assessed using various models, identifying compounds with potential therapeutic benefits (Mokhtari & Pourabdollah, 2013); (Nath et al., 2021).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c1-22-13-7-12-15(8-14(13)23-2)25-17(19-12)20-16(21)9-24-11-5-3-10(18)4-6-11/h3-8H,9H2,1-2H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBFHPMCCKYHON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide |
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